

# YF135 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

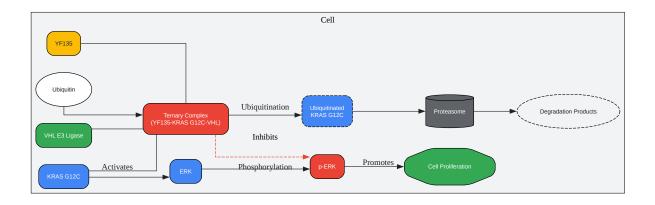
## Introduction

YF135 is a potent and reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the KRAS G12C mutant protein.[1] As a heterobifunctional molecule, YF135 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12C protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for cancers driven by the KRAS G12C mutation. These application notes provide detailed protocols for the use of YF135 in cell culture experiments to assess its anti-proliferative and protein degradation activities.

## **Mechanism of Action**

**YF135** operates by inducing the degradation of the KRAS G12C oncoprotein. The molecule consists of a ligand that binds to KRAS G12C and another ligand that recruits the VHL E3 ligase, connected by a linker. This proximity facilitates the transfer of ubiquitin to KRAS G12C, marking it for degradation by the cellular proteasome. The degradation of KRAS G12C leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, as evidenced by a decrease in the phosphorylation of ERK (p-ERK).





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Diagram 1: YF135 Mechanism of Action.

### **Data Presentation**

The following tables summarize the quantitative data for **YF135**'s activity in KRAS G12C mutant human non-small cell lung cancer cell lines, NCI-H358 and NCI-H23.

Cell Line	IC50 (nM) for Cell Proliferation Inhibition	
NCI-H358	153.9	
NCI-H23	243.9	

Table 1: Anti-proliferative activity of YF135 in KRAS G12C mutant cell lines.[1]



Cell Line	Target Protein	DC50 (μM) for Protein Degradation
NCI-H358	KRAS G12C	3.61
NCI-H358	p-ERK	1.68
NCI-H23	KRAS G12C	4.53
NCI-H23	p-ERK	1.44

Table 2: Degradation concentration of **YF135** on target proteins.[1]

## Experimental Protocols Cell Culture and Maintenance

- Cell Lines:
  - NCI-H358 (ATCC® CRL-5807™)
  - NCI-H23 (ATCC® CRL-5800™)
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells when they reach 70-80% confluency. The doubling time for NCI-H358 is approximately 38 hours.[2][3] While a specific doubling time for NCI-H23 is not readily available, as a non-small cell lung cancer line, a similar growth rate can be anticipated for initial experimental planning.

## YF135 Stock Solution Preparation

- Solvent: Dimethyl sulfoxide (DMSO).
- Procedure: Prepare a 10 mM stock solution of YF135 in DMSO. For example, dissolve 1 mg
  of YF135 (molecular weight to be confirmed from the supplier's certificate of analysis) in the
  calculated volume of DMSO.

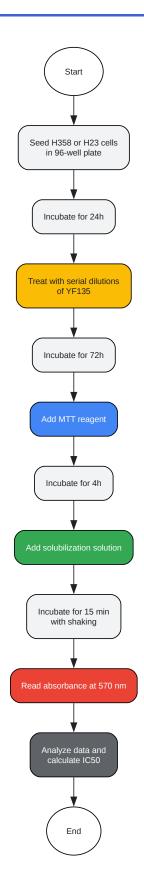


• Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

## **Cell Proliferation (MTT) Assay**

This protocol is designed to determine the IC50 value of YF135.





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Diagram 2: MTT Assay Experimental Workflow.



#### Materials:

- NCI-H358 or NCI-H23 cells
- 96-well flat-bottom plates
- YF135 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

#### Procedure:

- $\circ$  Cell Seeding: Seed 5,000 to 10,000 cells per well in 100  $\mu L$  of culture medium in a 96-well plate.
- Incubation: Incubate the plate for 24 hours to allow for cell attachment.
- $\circ$  Treatment: Prepare serial dilutions of **YF135** in culture medium from the 10 mM stock. A suggested starting range is from 1 nM to 10  $\mu$ M. Remove the old medium and add 100  $\mu$ L of the **YF135**-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest **YF135** dose.
- Incubation: Incubate the plate for 72 hours.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\circ$  Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

## **Western Blotting for Protein Degradation**



This protocol is to determine the DC50 of **YF135** and its effect on downstream signaling.

- Materials:
  - NCI-H358 or NCI-H23 cells
  - 6-well plates
  - YF135 stock solution
  - RIPA lysis buffer with protease and phosphatase inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels, transfer apparatus, and PVDF membranes
  - Primary antibodies: anti-KRAS G12C, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total
     ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
  - HRP-conjugated secondary antibody
  - ECL detection reagents
- Procedure:
  - Cell Seeding: Seed 0.3 x 10<sup>6</sup> cells per well in a 6-well plate and allow them to attach and grow for 24 hours to reach 70-80% confluency.[4]
  - Treatment: Treat the cells with various concentrations of YF135 (e.g., 0.1 μM to 10 μM) for a specified time (e.g., 24 hours). Include a vehicle control.
  - Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  - SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.



- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000 for many commercially available antibodies.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
   HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and the loading control to ensure equal protein loading.
- Data Analysis: Quantify the band intensities and normalize the levels of KRAS G12C and p-ERK to the loading control and total ERK, respectively. Determine the DC50 value.

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- To cite this document: BenchChem. [YF135 Experimental Protocol for Cell Culture: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402144#yf135-experimental-protocol-for-cell-culture]

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